molecular formula C6H9NO2 B2524500 (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 134732-52-8

(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2524500
CAS No.: 134732-52-8
M. Wt: 127.14 g/mol
InChI Key: CLPZNYCYBYIODB-UJURSFKZSA-N
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Description

(1R)-2-Azabicyclo[310]hexane-1-carboxylic acid is a unique bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the use of cyclopropylamines and carboxylic acids. One common method includes the [3+2] annulation of cyclopropenes with cyclopropylanilines . This reaction is known for its efficiency in creating the bicyclic structure with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound often employs flow technology, which enables the preparation of C3-heterosubstituted 1-azabicyclo[1.1.0]butanes and azetidines . This method allows for precise control over reaction conditions and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.

Common Reagents and Conditions

The compound reacts with a variety of reagents under different conditions. For example, nucleophilic substitution reactions often require basic conditions, while oxidation reactions are typically performed under acidic conditions.

Major Products Formed

The major products formed from these reactions include cyclobutanes and azetidines

Scientific Research Applications

Chemistry

In chemistry, (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a scaffold in drug design. Its unique structure allows for the creation of molecules with specific biological activities.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. These derivatives can interact with various biological targets, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the production of advanced materials.

Mechanism of Action

The mechanism of action of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of dipeptidyl peptidase 4, a target in the treatment of type 2 diabetes . The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid apart is its specific ring strain and the presence of a carboxylic acid group. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

134732-52-8

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-5(9)6-3-4(6)1-2-7-6/h4,7H,1-3H2,(H,8,9)/t4-,6+/m0/s1

InChI Key

CLPZNYCYBYIODB-UJURSFKZSA-N

Isomeric SMILES

C1CN[C@]2([C@@H]1C2)C(=O)O

SMILES

C1CNC2(C1C2)C(=O)O

Canonical SMILES

C1CNC2(C1C2)C(=O)O

solubility

not available

Origin of Product

United States

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